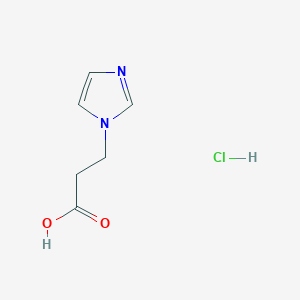![molecular formula C16H19NO B1437318 N-[2-(3,4-Dimethylphenoxy)ethyl]aniline CAS No. 1040684-51-2](/img/structure/B1437318.png)
N-[2-(3,4-Dimethylphenoxy)ethyl]aniline
Übersicht
Beschreibung
N-[2-(3,4-Dimethylphenoxy)ethyl]aniline is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 . It is used for research purposes .
Physical And Chemical Properties Analysis
N-[2-(3,4-Dimethylphenoxy)ethyl]aniline is a solid at room temperature. It has a predicted boiling point of 410.9°C at 760 mmHg and a predicted density of 1.1 g/cm³ .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-[2-(3,4-Dimethylphenoxy)ethyl]aniline and its derivatives have been synthesized and characterized for various applications. For instance, studies have explored the synthesis of related aniline derivatives through different chemical reactions, optimizing conditions to achieve high yields and understanding their structural properties through spectroscopic and theoretical investigations. These compounds have shown potential in creating materials with fluorescent properties and have been used to study intramolecular proton transfers in salicylideneanil structures (Buruianǎ et al., 2005).
Analytical and Catalytic Applications
Aniline derivatives, including those related to N-[2-(3,4-Dimethylphenoxy)ethyl]aniline, have been utilized in analytical chemistry for the detection and determination of various chemical species. For example, modified anilines have been identified as metabolites in biological systems, indicating their role in biotransformation studies (Kolar & Schlesiger, 1975). Additionally, these compounds have been investigated in the context of catalysis, such as in the synthesis of quinolines, demonstrating their utility in facilitating chemical reactions (Cho et al., 1999).
Materials Science
In materials science, aniline derivatives have contributed to the development of new organic materials for nonlinear optical (NLO) applications. The synthesis of binary adducts with phenolic coformers and the investigation of their structural and optical properties have highlighted the potential of these compounds in creating materials with desirable electronic and optical characteristics (Draguta et al., 2015).
Environmental and Biological Studies
Aniline derivatives have also been involved in environmental and biological studies, exploring their reactions and transformations under various conditions. For instance, research on the reactions of dimethylphenacylsulfonium bromide with N-nitrosoacetarylamides has provided insights into the chemical behavior of these compounds, which can have implications for understanding their environmental fate and biological activity (Sami & Osman, 1976).
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-8-9-16(12-14(13)2)18-11-10-17-15-6-4-3-5-7-15/h3-9,12,17H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPUSCGIJLYXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-Dimethylphenoxy)ethyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1437235.png)




![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide](/img/structure/B1437243.png)



![1-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-ethanone](/img/structure/B1437252.png)



